1,13-Dibromocyclotridec-1-ene
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Overview
Description
1,13-Dibromocyclotridec-1-ene: is an organic compound characterized by a thirteen-membered ring with two bromine atoms attached at the first and thirteenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Dibromocyclotridec-1-ene can be synthesized through the bromination of cyclotridec-1-ene. The reaction typically involves the addition of bromine (Br₂) to cyclotridec-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination reaction is monitored using spectroscopic techniques to ensure complete conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,13-Dibromocyclotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Reduction Reactions: The compound can be reduced to cyclotridec-1-ene using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclotridecanone or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Substitution: 1,13-Dihydroxycyclotridec-1-ene, 1,13-dialkoxycyclotridec-1-ene.
Reduction: Cyclotridec-1-ene.
Oxidation: Cyclotridecanone.
Scientific Research Applications
1,13-Dibromocyclotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,13-dibromocyclotridec-1-ene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, leading to the formation of new carbon-bromine bonds. The compound can also undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. These reactions are facilitated by the strained ring structure, which makes the compound more reactive.
Comparison with Similar Compounds
1,13-Dichlorocyclotridec-1-ene: Similar structure but with chlorine atoms instead of bromine.
1,13-Diiodocyclotridec-1-ene: Similar structure but with iodine atoms instead of bromine.
Cyclotridec-1-ene: The parent compound without halogen substituents.
Uniqueness: 1,13-Dibromocyclotridec-1-ene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atoms make the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution and electrophilic addition, which are less favorable with chlorine or iodine substituents.
Properties
CAS No. |
112312-75-1 |
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Molecular Formula |
C13H22Br2 |
Molecular Weight |
338.12 g/mol |
IUPAC Name |
1,13-dibromocyclotridecene |
InChI |
InChI=1S/C13H22Br2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(12)15/h10,13H,1-9,11H2 |
InChI Key |
YYIIYEMWMFLYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=CCCCC1)Br)Br |
Origin of Product |
United States |
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